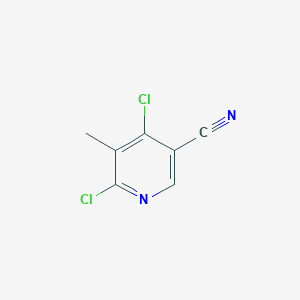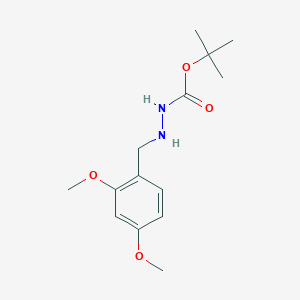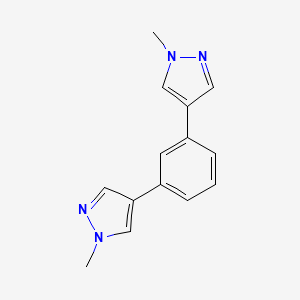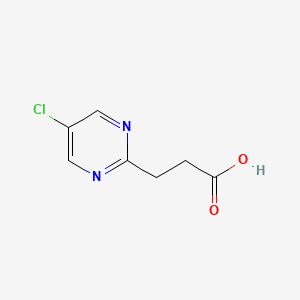
4,6-Dichloro-5-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-methylnicotinonitrile is an organic compound with the molecular formula C7H4Cl2N2 It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-methylnicotinonitrile typically involves the chlorination of 4-methylnicotinonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_6\text{N}_2 + 2\text{SOCl}_2 \rightarrow \text{C}_7\text{H}_4\text{Cl}_2\text{N}_2 + 2\text{HCl} + \text{SO}_2 ]
Industrial Production Methods: For large-scale production, the process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-5-methylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Triethylamine (Et3N) is commonly used as a base in these reactions.
Reduction: Reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Reactions are performed in aqueous or alcoholic solutions under reflux conditions.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines.
Reduction: The major product is 4,6-dichloro-5-methylpyridin-2-amine.
Oxidation: The major product is 4,6-dichloro-5-methylpyridine-2-carboxylic acid.
Scientific Research Applications
4,6-Dichloro-5-methylnicotinonitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-methylnicotinonitrile involves its interaction with specific molecular targets. The chlorine atoms and nitrile group allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with nucleophilic sites on proteins and nucleic acids .
Comparison with Similar Compounds
- 2,6-Dichloro-4-methylnicotinonitrile
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
Comparison: 4,6-Dichloro-5-methylnicotinonitrile is unique due to the position of its substituents, which influence its reactivity and interaction with other molecules.
Properties
Molecular Formula |
C7H4Cl2N2 |
|---|---|
Molecular Weight |
187.02 g/mol |
IUPAC Name |
4,6-dichloro-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-6(8)5(2-10)3-11-7(4)9/h3H,1H3 |
InChI Key |
UNQPBYGYWFFDJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1Cl)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13667299.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13667306.png)

![5-Chloro-3-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667322.png)
![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}palladium(4+) tetrachloride](/img/structure/B13667330.png)


![7-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667348.png)




![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13667391.png)
